Azaindole derivative 6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Azaindol-Derivat ist eine Verbindung, die zur Azaindol-Familie gehört, die sich durch eine kondensierte Pyridin- und Pyrrolringstruktur auszeichnet. Azaindole sind bekannt für ihre signifikanten biologischen Aktivitäten und wurden in der pharmazeutischen Chemie und Arzneimittelforschung weit verbreitet eingesetzt . Die einzigartige Struktur von Azaindol-Derivaten ermöglicht es ihnen, mit verschiedenen biologischen Zielmolekülen zu interagieren, was sie wertvoll für die Entwicklung therapeutischer Wirkstoffe macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Azaindol-Derivat beinhaltet typischerweise die Verwendung von Pyridin- und Pyrrol-Bausteinen. Eine übliche Methode ist die ortsspezifische Palladium-katalysierte Sonogashira-Reaktion von 3,4-Dibrompyridin mit Alkinen, gefolgt von Palladium-katalysierten Tandem-Kopplung und Cyclisierung mit Aminen . Diese Methode liefert 6-Azaindole in sehr guter Ausbeute .

Ein anderer Ansatz beinhaltet die Reaktion von 6-Oxo-2,3-dihydro-5-azabenzofuran mit primären Aminen, gefolgt von der Eliminierung des Substituenten in der 6-Position und Dehydrierung der resultierenden 5-Azaindoline mit einem Palladium-Katalysator .

Industrielle Produktionsverfahren

Die industrielle Produktion von Azaindol-Derivaten beruht oft auf skalierbaren Synthesewegen, die eine hohe Ausbeute und Reinheit gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Reproduzierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Azaindol-Derivat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Palladium-Katalysatoren werden häufig bei der Oxidation von Azaindol-Derivaten verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.

Substitution: Reagenzien wie Naphthyllithium und Benzophenon werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Azaindol-Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Analyse Chemischer Reaktionen

Intramolecular Diels–Alder Oxazole (IMDAO) Cycloaddition

6-Azaindoles are synthesized via IMDAO reactions using substituted oxazoles. This method enables direct access to 6-azaindole cores through a [4+2] cycloaddition mechanism. For example:

-

Substrate : 5-Aminooxazole derivatives

-

Conditions : Thermal activation (120°C, toluene)

Mechanistic Insight :

The reaction proceeds via in situ alkyne–allene isomerization followed by ruthenium-catalyzed cycloisomerization, forming the fused pyrrolopyridine system .

Suzuki–Miyaura Coupling

6-Azaindoles undergo regioselective Suzuki couplings at C-2 or C-3 positions:

| Substrate | Boronate Partner | Catalyst (Pd) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Iodo-6-azaindole | Aryl boronic acid | Pd(PPh₃)₄ | 82 | |

| 2-Chloro-6-azaindole | Vinyl borolane | PdCl₂(dppf) | 74 |

Heck and Sonogashira Reactions

Palladium-catalyzed coupling with alkenyl/alkynyl partners:

-

Example : 3,4-Dibromopyridine reacts with phenylacetylene via tandem C–N/C–C coupling to yield 6-azaindoles (85% yield) .

Vilsmeier–Haack Formylation

3-Amino-4-methylpyridines undergo formylation at C-3 via Vilsmeier–Haack conditions:

Scope Limitations :

-

Steric hindrance from α-substituents (e.g., methyl groups) blocks formylation.

-

Electron-withdrawing groups (e.g., CF₃) enhance reactivity .

Oxidation of Aldehydes

3-Formyl-6-azaindoles are oxidized to carboxylic acids:

Hydrolysis of Trifluoroacetyl Groups

Trifluoroacetyl-protected 6-azaindoles undergo hydrolysis:

Reductive Alkylation

Electron-deficient o-chloroarylamines are reductively alkylated and cyclized into N-alkyl-6-azaindoles:

Silver-Catalyzed Cyclization

Acetylenic amines cyclize intramolecularly in water:

Advantage : Avoids strong acids/bases and N-protecting groups .

Key Derivatives and Their Reactivity

Comparative Reactivity of Azaindole Isomers

| Position | Electrophilic Reactivity | Cross-Coupling Efficiency |

|---|---|---|

| 6-Azaindole | High (C-3 > C-2) | Suzuki: 70–85% |

| 7-Azaindole | Moderate (C-5) | Sonogashira: 60–78% |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors

Azaindole derivatives are increasingly recognized as effective kinase inhibitors. They target various protein kinases involved in critical cellular processes, including cell proliferation and survival.

- Aurora A Kinase Inhibition : Azaindole derivatives have been shown to selectively inhibit Aurora A kinase, which plays a crucial role in cell cycle regulation. This inhibition has been linked to anti-proliferative effects against human cancer cell lines .

- Case Study : The derivative Temsavir (BMS-626529) has demonstrated promising activity against dengue and Ebola viruses by inhibiting adaptor-associated kinase 1 (AAK1), showcasing the versatility of azaindoles beyond traditional cancer therapies .

Anticancer Activity

6-Azaindole derivatives exhibit significant anticancer properties through various mechanisms:

- Cytotoxicity : Compounds bearing morpholine and N-methyl-N-benzylamine moieties have been identified as potential anticancer drugs, demonstrating cytotoxicity against specific cancer cell lines .

- Targeted Therapy : The compound PF-06764427 has shown anti-inflammatory activity and inhibited airway cell infiltration in models of allergic inflammation, suggesting potential applications in treating inflammatory conditions associated with cancer .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of certain azaindole derivatives:

- HIV-Associated Neurocognitive Disorders : The compound URMC-099 has exhibited neuroprotective effects in vitro and in vivo models by inhibiting mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2), which are implicated in neuroinflammation and cognitive decline associated with HIV .

Synthesis and Structural Modifications

The synthesis of 6-azaindole derivatives involves various chemical strategies that allow for functionalization at different positions on the azaindole ring:

- Electrophilic Cyclization : Recent advancements have focused on electrophilic cyclization methods using 3-amino-4-methyl pyridines to produce diverse 6-azaindole derivatives with improved yields .

- Structural Insights : X-ray crystallography studies provide insights into the binding modes of azaindoles to their targets, aiding in the design of more potent inhibitors .

Data Tables

Wirkmechanismus

The mechanism of action of azaindole derivative 6 involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

6-Azaindol-Derivat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

6-Azaindol-Derivat ist aufgrund seines spezifischen Substitutionsschemas und der daraus resultierenden biologischen Aktivitäten eine wertvolle Verbindung in der Arzneimittelforschung und -entwicklung .

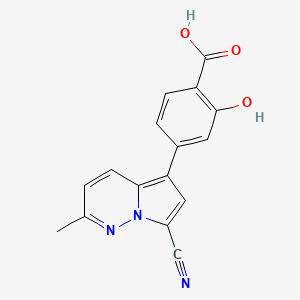

Eigenschaften

Molekularformel |

C16H11N3O3 |

|---|---|

Molekulargewicht |

293.28 g/mol |

IUPAC-Name |

4-(7-cyano-2-methylpyrrolo[1,2-b]pyridazin-5-yl)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C16H11N3O3/c1-9-2-5-14-13(7-11(8-17)19(14)18-9)10-3-4-12(16(21)22)15(20)6-10/h2-7,20H,1H3,(H,21,22) |

InChI-Schlüssel |

OVRDXWKIIUUQMR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN2C(=C(C=C2C#N)C3=CC(=C(C=C3)C(=O)O)O)C=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.